molecular formula C14H14F3N5O2 B2483932 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide CAS No. 2034540-60-6

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide

Cat. No.: B2483932
CAS No.: 2034540-60-6
M. Wt: 341.294
InChI Key: GCBWFXRLDJHJNQ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide: is a synthetic organic compound that falls under the category of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide typically involves a multi-step process:

  • Starting Materials: : The process begins with the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable chloromethylating agent under controlled conditions.

  • Intermediate Formation: : The resulting intermediate is then reacted with 2,3,4-trifluorobenzoyl chloride in the presence of a base such as triethylamine to produce the desired compound.

Industrial Production Methods

In industrial settings, the synthesis might be scaled up using optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide: can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized using strong oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction can be carried out using agents such as sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially on the triazine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used, but typically involve modifications to the triazine ring or the trifluorobenzamide moiety.

Scientific Research Applications

The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide has numerous applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and polymer chemistry.

  • Biology: : Explored for its potential as a biochemical probe and in the study of enzyme reactions.

  • Medicine: : Investigated for its potential therapeutic effects and as a drug precursor.

  • Industry: : Employed in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its application:

  • Molecular Targets: : The compound can interact with enzymes, proteins, and other macromolecules, often through its triazine ring which can act as a pharmacophore.

  • Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating specific enzymes, or through binding to DNA/RNA in biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-6-methoxy-1,3,5-triazine:
  • 2,3,4-trifluorobenzamide:
  • N-(6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide:

Uniqueness

What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide apart from similar compounds is the combination of the triazine ring and the trifluorobenzamide group. This confers unique reactivity and biological activity, making it especially valuable in research and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWFXRLDJHJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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